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2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile Documentation Hub

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  • Product: 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • CAS: 27036-90-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: A Scaffold of Pharmaceutical Interest

For Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydropyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features allow for diverse functionalization, leading to a wide array of pharmacological activities. This guide focuses on a specific derivative, 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, providing a comprehensive overview of its chemical identity, potential synthetic routes, and prospective applications in the realm of drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, by examining related structures, we can infer its properties and potential significance.

Physicochemical Properties and Molecular Identity

A precise understanding of a compound's physicochemical properties is fundamental to any drug development program. For 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, the foundational molecular details are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂OInferred from CAS Number 27036-90-4
Molecular Weight 136.15 g/mol Inferred from CAS Number 27036-90-4
CAS Number 27036-90-4Commercial Supplier Data
Canonical SMILES CC1=C(C#N)CCC(=O)N1Inferred from structure
IUPAC Name 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Melting Point Not available in public literature
Solubility Not available in public literature

Synthesis and Chemical Elucidation

While a specific, detailed experimental protocol for the synthesis of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is not readily found in peer-reviewed literature, a plausible synthetic strategy can be extrapolated from established methods for analogous tetrahydropyridine derivatives. One common and effective approach involves a multicomponent reaction, which offers the advantage of efficiency and atom economy.

Postulated Synthetic Pathway

A likely route to synthesize the title compound would be a variation of the Hantzsch pyridine synthesis or a related multicomponent condensation reaction. A potential protocol, inspired by the synthesis of similar 6-oxo-tetrahydropyridine-3-carbonitriles, is outlined below. This should be considered a theoretical framework requiring experimental validation.

Disclaimer: The following protocol is a proposed synthetic route and has not been experimentally validated for this specific compound. It is intended for informational purposes for qualified researchers.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Formaldehyde (or a suitable equivalent like paraformaldehyde)

  • Ammonium acetate or a suitable base catalyst

  • Ethanol or another suitable solvent

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1 equivalent) and a catalytic amount of ammonium acetate. The use of a catalyst is crucial for promoting the condensation reactions.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction time will need to be optimized, but a starting point of several hours is reasonable.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or purification by column chromatography on silica gel can be employed to obtain the pure 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Rationale Behind Experimental Choices
  • Multicomponent Reaction: This approach is chosen for its efficiency, combining multiple synthetic steps into a single operation, which saves time, resources, and reduces waste.

  • Choice of Starting Materials: Ethyl acetoacetate provides the C2-methyl group and part of the pyridine ring backbone. Cyanoacetamide provides the nitrile group and the remaining atoms for the heterocyclic ring. Formaldehyde acts as the carbon source for the C4 position.

  • Catalyst: Ammonium acetate serves as a source of ammonia and a mild base to catalyze the condensation and cyclization steps.

  • Solvent: Ethanol is a common and effective solvent for this type of reaction, as it can dissolve the reactants and facilitate the reaction at reflux temperature.

Visualizing the Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product & Analysis R1 Ethyl Acetoacetate P1 Mixing in Ethanol R1->P1 R2 Cyanoacetamide R2->P1 R3 Formaldehyde R3->P1 R4 Ammonium Acetate (Catalyst) R4->P1 P2 Reflux P1->P2 P3 Reaction Monitoring (TLC) P2->P3 W1 Cooling & Precipitation/Concentration P3->W1 W2 Filtration W1->W2 W3 Purification (Recrystallization/Chromatography) W2->W3 FP 2-Methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carbonitrile W3->FP A1 Characterization (NMR, IR, MS) FP->A1

Caption: Proposed synthetic workflow for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.

Potential Applications in Drug Discovery

The tetrahydropyridine scaffold is a cornerstone in the development of novel therapeutics due to its wide range of biological activities.[1] While direct biological data for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is scarce, the activities of structurally related compounds provide valuable insights into its potential applications.

Anticancer Potential

Numerous derivatives of pyridones and their partially saturated analogs have demonstrated significant anticancer properties. For instance, various 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[2] The mechanism of action for these compounds often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer.

Kinase Inhibition

The 2-oxo-pyridine-3-carbonitrile scaffold has been identified as a promising starting point for the development of kinase inhibitors. Specifically, derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been shown to be potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[3] Given the structural similarities, it is plausible that 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile could serve as a foundational structure for developing novel kinase inhibitors.

Other Potential Therapeutic Areas

The broader class of tetrahydropyridine derivatives has been associated with a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various substituted tetrahydropyrimidines have shown promising activity against bacteria and fungi.[4][5]

  • Antioxidant Properties: The heterocyclic ring system can be modified to incorporate functionalities that impart antioxidant activity.[4]

  • Neurotropic Effects: Some six-membered lactams, a class to which the title compound belongs, are of interest for their potential as neurotropic drugs.[6]

Visualizing a Potential Mechanism of Action: Kinase Inhibition

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Tetrahydropyridine Derivative Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAP Kinase Pathway) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., p38 MAP Kinase) Kinase_Cascade->Target_Kinase Downstream_Effectors Downstream Effectors Target_Kinase->Downstream_Effectors Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Downstream_Effectors->Cellular_Response Inhibitor 2-Methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carbonitrile (or derivative) Inhibition Inhibition Inhibitor->Inhibition Inhibition->Target_Kinase Blocks ATP binding site

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile represents a molecule of significant interest within the field of medicinal chemistry. While comprehensive data on this specific compound is limited, its structural relationship to a class of molecules with proven and diverse biological activities, including anticancer and kinase inhibitory effects, underscores its potential as a valuable scaffold for future drug discovery efforts. The proposed synthetic route provides a logical starting point for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile. As the demand for novel therapeutics continues to grow, the exploration of such promising, yet under-investigated, chemical entities will be crucial for the advancement of medicine.

References

  • Jansone, D., Fleisher, M., Andreeva, G., Leite, L., & Lukevics, E. (2005). SYNTHESIS OF 4,6,6-TRIMETHYL-2-OXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE. Chemistry of Heterocyclic Compounds, 41(12), 1599-1600.
  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).
  • Google Patents. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Arkat USA. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Retrieved from [Link]

  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3, 4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Molecular and crystalline structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro- 2H-pyran-3-carbonitrile and 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3- carbonitrile. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Retrieved from [Link]

  • PubMed. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Retrieved from [Link]

  • PubMed Central. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. Retrieved from [Link]

  • PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Retrieved from [Link]905713/)

Sources

Exploratory

A Technical Guide to the Systematic Nomenclature and Analysis of C7H8N2O Tetrahydropyridine Derivatives

Abstract The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its structural versatility allows for the exploration...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its structural versatility allows for the exploration of vast chemical space, leading to agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[1][2] However, this complexity necessitates a rigorous and unambiguous system of nomenclature to ensure clarity and reproducibility in research and development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for a representative C7H8N2O tetrahydropyridine derivative. We will deconstruct the systematic name, explore a viable synthetic pathway, and detail the spectroscopic data required for structural confirmation, offering a comprehensive resource for researchers in drug discovery.

Introduction: The Challenge of Isomerism and the Need for Precision

The molecular formula C7H8N2O presents a significant challenge due to its numerous constitutional isomers. A calculation of the degree of unsaturation (DBE = C + 1 - H/2 + N/2) yields a value of five, indicating a combination of rings and multiple bonds. When constrained to a tetrahydropyridine core (which accounts for two DBEs—one ring and one double bond), three additional degrees of unsaturation must be incorporated into the substituents.

To provide a concrete and instructive example, this guide will focus on a plausible and chemically relevant isomer: 5-cyano-1-methyl-1,2,3,4-tetrahydropyridin-2-one . This molecule embodies several key features—a lactam within the heterocyclic ring, a nitrile group, and N-alkylation—that make it an excellent model for dissecting the intricacies of IUPAC nomenclature. The precise naming of such a molecule is paramount, as minor changes in substituent placement can drastically alter its biological activity and physicochemical properties.[3]

Deconstructing the IUPAC Name: A Step-by-Step Logical Framework

The systematic name 5-cyano-1-methyl-1,2,3,4-tetrahydropyridin-2-one is derived by following a hierarchical set of IUPAC rules that prioritize functional groups and ensure an unambiguous description of the molecular architecture.[4]

Pillar 1: Identification of the Principal Functional Group and Parent Heterocycle

The first step is to identify the principal characteristic group, which dictates the suffix of the name.[5] In our model compound, the cyclic amide (lactam) has higher priority than the nitrile (cyano) group. The parent heterocycle is a six-membered nitrogen-containing ring, "pyridine".

  • The presence of a ketone (C=O) within the ring at position 2 transforms the name to "pyridin-2-one".

  • The partial saturation of the ring is indicated by the "tetrahydro" prefix.

This establishes the core name: tetrahydropyridin-2-one .

Pillar 2: Numbering the Heterocyclic Ring

Systematic numbering is crucial for defining the location of all structural features. For heterocyclic systems, the heteroatom is typically assigned position 1. However, when a principal functional group that can be cited as a suffix is present (like the ketone in pyridin-2-one), it is assigned the lowest possible locant.[6]

  • The nitrogen atom is designated as position 1 .

  • Numbering proceeds around the ring to give the ketone the lowest number, which is position 2 .

  • This sequence defines the positions for the remaining atoms (3, 4, 5, and 6).

The diagram below illustrates this fundamental numbering scheme.

Synthesis_Workflow A Reactant A (Acrylamide derivative) C Michael Addition (Base-catalyzed) A->C B Reactant B (Cyanoacetate derivative) B->C D Intermediate Adduct C->D E Dieckmann Condensation (Intramolecular cyclization) D->E F Cyclized β-keto nitrile E->F G N-Alkylation (e.g., CH₃I, Base) F->G H Final Product (C7H8N2O) G->H

Caption: A generalized synthetic workflow for the target C7H8N2O derivative.

Detailed Protocol:

  • Step 1: Michael Addition: React N-methylacrylamide with ethyl cyanoacetate in the presence of a non-nucleophilic base like sodium ethoxide in ethanol. The nucleophilic attack of the cyanoacetate enolate onto the acrylamide acceptor forms the linear adduct.

  • Step 2: Intramolecular Cyclization (Dieckmann Condensation): Upon heating, the adduct undergoes an intramolecular cyclization. The nitrogen atom attacks the ester carbonyl, leading to the formation of the six-membered ring and elimination of ethanol.

  • Step 3: Tautomerization & Workup: The initial product will likely be the enol form. Acidic workup neutralizes the base and facilitates tautomerization to the more stable keto form, yielding the final product.

  • Step 4: Purification: The crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 5-cyano-1-methyl-1,2,3,4-tetrahydropyridin-2-one.

Spectroscopic Data for Structural Confirmation

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. The expected data provides a self-validating system for the proposed structure. [7][8]

Technique Expected Observations Structural Justification
¹H NMR δ ~ 7.5 ppm (s, 1H)δ ~ 3.0 ppm (s, 3H)δ ~ 2.8 ppm (t, 2H)δ ~ 2.5 ppm (t, 2H) Olefinic proton at C6N-methyl protonsMethylene protons at C3 (adjacent to C4)Methylene protons at C4 (adjacent to C3)
¹³C NMR δ ~ 165 ppmδ ~ 150 ppmδ ~ 118 ppmδ ~ 95 ppmδ ~ 35 ppmδ ~ 30 ppmδ ~ 25 ppm Lactam carbonyl (C2)Olefinic carbon (C6)Nitrile carbon (-CN)Olefinic carbon (C5)N-methyl carbonMethylene carbon (C3)Methylene carbon (C4)
FT-IR (cm⁻¹) ~ 2220 cm⁻¹ (sharp, strong)~ 1680 cm⁻¹ (strong)~ 1620 cm⁻¹ (medium) C≡N stretch of the nitrileC=O stretch of the lactamC=C stretch of the double bond

| Mass Spec (ESI+) | m/z = 153.06 [M+H]⁺ | Corresponds to the protonated molecular ion of C7H8N2O (MW = 152.15 g/mol ) |

Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and experimental conditions.

Conclusion: From Nomenclature to Discovery

The tetrahydropyridine scaffold continues to be a "privileged structure" in drug design, offering a robust framework for developing novel therapeutics. [2][9]This guide has demonstrated that a deep understanding of systematic IUPAC nomenclature is not merely an academic exercise but a foundational requirement for scientific integrity and effective communication. By logically deconstructing the name 5-cyano-1-methyl-1,2,3,4-tetrahydropyridin-2-one , proposing a valid synthetic route, and outlining the necessary analytical confirmations, we provide a comprehensive model for researchers. This rigorous approach, linking nomenclature directly to experimental validation, ensures that the journey from a molecular formula to a potential drug candidate is built on a foundation of precision, clarity, and trust.

References

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link] [5]2. Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Available at: [Link] [10]3. IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the “Blue Book”). Royal Society of Chemistry. Available at: [Link] [11]4. IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link] [12]5. Scribd. (n.d.). Heterocyclic Compounds Naming Guide. Available at: [Link] [13]6. jOeCHEM. (2019). IUPAC Naming with Other Functional Groups. YouTube. Available at: [Link] [6]7. University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Available at: [Link] [14]8. Short, K. W., et al. (2009). Spectroscopic, cyto-, and photo-toxicity studies of substituted piperidones: potential sensitizers for two-photon photodynamic therapy. SPIE Digital Library. Available at: [Link] [15]9. Gregory, R. J. H. (1999). The Synthesis of Chiral Cyanohydrins by Oxynitrilases. PubMed. Available at: [Link] [16]10. Paul, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. Available at: [Link] [1]11. Ramalhete, S. M., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Available at: [Link] [17]12. ResearchGate. (2016). The Chemistry and Pharmacology of Tetrahydropyridines. Available at: [Link] [2]13. CAS Common Chemistry. (n.d.). (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. Available at: [Link] [18]14. Reddy, G. V., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters. Available at: [Link] [19]15. ChemInform. (2020). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available at: [Link] [20]16. Wikipedia. (n.d.). Tetrahydropyridine. Available at: [Link] [21]17. E-Journal of Chemistry. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Available at: [Link] [7]18. ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link] [22]19. Yaqoob, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link] [3][23]20. ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link] [8]21. IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Available at: [Link] [4]22. PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • Dias, A. G., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

Sources

Foundational

Initial Biological Screening of Substituted Tetrahydropyridines: A Strategic Guide to Hit Identification and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Substituted tetrahydropyridines (THPs) represent a class of nitrogen-containing heterocyclic compounds that are integra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted tetrahydropyridines (THPs) represent a class of nitrogen-containing heterocyclic compounds that are integral to a multitude of natural products and synthetic molecules of significant biological importance.[1] Their structural framework is a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel substituted tetrahydropyridine libraries. Moving beyond a simple recitation of protocols, this document elucidates the strategic thinking and causal reasoning behind experimental choices, empowering researchers to design and execute a robust, self-validating screening cascade. We will traverse the critical path from primary high-throughput screening to secondary hit validation and preliminary mechanism of action (MoA) and ADME-Tox profiling, ensuring that resources are focused on compounds with the highest therapeutic potential.

The Strategic Imperative: A Phased Approach to Screening

The journey from a library of newly synthesized compounds to a viable drug candidate is a process of systematic attrition. A brute-force approach, where every compound is subjected to a full battery of exhaustive tests, is both economically and scientifically untenable. The logical and industry-standard alternative is a tiered or phased screening cascade. This strategy is designed to efficiently funnel a large number of initial compounds through progressively more complex and resource-intensive assays, eliminating unsuitable candidates at each stage.

The core principle is to "fail fast, fail cheap." Early-stage assays should be rapid, inexpensive, and scalable to identify a broad set of initial "hits." Subsequent stages are then dedicated to confirming these hits, characterizing their potency and selectivity, and flagging any potential liabilities such as cytotoxicity. This phased approach ensures that the most promising compounds receive the deepest investigation.

G cluster_0 Screening Cascade Logic Large Compound Library Large Compound Library Primary Screening (HTS) Primary Screening (HTS) Large Compound Library->Primary Screening (HTS) Identify 'Hits' Secondary Screening Secondary Screening Primary Screening (HTS)->Secondary Screening Confirm & Prioritize Tertiary Screening Tertiary Screening Secondary Screening->Tertiary Screening Characterize MoA & ADME Lead Candidate Lead Candidate Tertiary Screening->Lead Candidate Select for Optimization

Caption: The tiered logic of a drug discovery screening cascade.

Primary Screening: Casting a Wide Net for Bioactivity

The objective of primary screening is to rapidly and efficiently interrogate a large library of substituted tetrahydropyridines to identify "hits"—compounds that exhibit a desired biological effect.[4] This process leverages automation and high-throughput screening (HTS) methodologies to test thousands of compounds in a short period.[5] The choice of the primary assay is arguably the most critical decision in the campaign, as it dictates the nature of the hits that will be identified.

Assay Choice: Target-Based vs. Phenotypic Screening

Two major philosophies govern the design of primary screens:

  • Target-Based Screening: This approach relies on a predefined, disease-relevant biological target, typically a protein or enzyme.[6] Assays are designed to measure the direct interaction of a compound with this target. This is the preferred method when the molecular basis of a disease is well understood. Given that tetrahydropyridine derivatives are known inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B), a target-based screen is a highly rational approach.[7][8][9]

  • Phenotypic Screening: This approach uses whole cells or even organisms to screen for compounds that produce a desired change in phenotype (e.g., cancer cell death, reduction of biofilm formation) without a priori knowledge of the specific molecular target.[6] This method is powerful for discovering first-in-class drugs and for complex diseases where the optimal target is unknown.[10] The documented anticancer and antimicrobial activities of THPs make phenotypic screening a compelling alternative.[2][10]

For a novel tetrahydropyridine library, a dual-screening strategy employing both a target-based and a phenotypic assay can yield a richer dataset, potentially uncovering compounds with different mechanisms of action.

Experimental Protocol: Target-Based HTS for MAO-B Inhibition

This protocol describes a robust, HTS-compatible fluorescence-based assay to identify inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases.[11]

Principle: The assay utilizes a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.

Step-by-Step Methodology:

  • Compound Plating: Using an automated liquid handler, add 100 nL of each test compound (typically at a 10 mM stock concentration in DMSO) to individual wells of a 384-well, black, solid-bottom assay plate. This results in a final screening concentration of 10 µM in a 10 µL reaction volume. Include wells for positive controls (e.g., L-deprenyl, a known MAO-B inhibitor) and negative controls (DMSO vehicle only).

  • Enzyme Preparation: Prepare a solution of recombinant human MAO-B enzyme in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Enzyme Addition: Add 5 µL of the MAO-B enzyme solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Substrate Addition: Prepare a solution of a suitable fluorogenic MAO-B substrate (e.g., Amplex Red reagent in combination with horseradish peroxidase) in assay buffer. Add 5 µL of this substrate solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Detection: Read the fluorescence intensity of each well using a plate reader (e.g., Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Experimental Protocol: Phenotypic Screen for Anticancer Activity

This protocol details a common HTS method for assessing the cytotoxic or cytostatic effects of compounds on a cancer cell line (e.g., MOLT-4, an acute lymphoblastic leukemia line).[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. A reduction in the purple color indicates a loss of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MOLT-4 cells into a 96-well clear-bottom plate at a density of ~10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the tetrahydropyridine compounds. Add the compounds to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Solubilization: Incubate for another 4 hours. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Signal Detection: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Hits are identified as compounds that reduce cell viability below a predefined threshold (e.g., <50%) at a specific concentration.

Secondary Screening: From Hits to Validated Leads

Primary screening often generates a number of false positives. The goal of secondary screening is to confirm the activity of the initial hits, eliminate artifacts, and quantify their potency. This stage is crucial for building confidence in a compound and justifying the allocation of further resources.

G cluster_1 Secondary Screening Workflow Primary Hits Primary Hits Dose-Response (IC50) Potency Determination (IC50/EC50) Primary Hits->Dose-Response (IC50) Orthogonal Assay Confirm Activity with Different Technology Dose-Response (IC50)->Orthogonal Assay Cytotoxicity Assay Assess General Toxicity (e.g., HEK293 cells) Orthogonal Assay->Cytotoxicity Assay Validated Hits Validated Hits Cytotoxicity Assay->Validated Hits

Caption: Workflow for hit confirmation and prioritization.

Dose-Response Analysis (IC₅₀/EC₅₀ Determination)

A single-point concentration screen only provides a yes/no answer. To properly characterize a hit, its potency must be determined. This is achieved by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Protocol:

  • Follow the same protocol as the primary assay (e.g., the MAO-B inhibition assay).

  • Instead of a single concentration, prepare a 10-point, 3-fold serial dilution series for each hit compound, typically starting from a high concentration of ~50-100 µM.

  • Run the assay and measure the response at each concentration.

  • Plot the percent inhibition (or viability) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Orthogonal and Counter-Screening

An orthogonal assay confirms the biological activity of a hit using a different technology or methodology. This is a critical step to eliminate false positives that are artifacts of the primary assay format (e.g., compounds that interfere with fluorescence).

  • Example: If a hit was identified from the fluorescence-based MAO-B assay, an orthogonal assay could use a different detection method, such as a luminescence-based assay or a direct measurement of a metabolite by mass spectrometry.

A counter-screen is used to assess selectivity. For an MAO-B inhibitor, a counter-screen against the related MAO-A enzyme is essential to determine if the compound is a selective or dual inhibitor.[11]

Initial Cytotoxicity Assessment

Early assessment of general cytotoxicity is a critical de-selection criterion. A compound that is highly potent against its target but also highly toxic to all cells is unlikely to become a successful drug.[13]

Protocol: General Cytotoxicity using a Non-cancerous Cell Line

  • Cell Line: Use a non-cancerous, robust human cell line such as HEK293 (Human Embryonic Kidney cells) or HepG2 (human liver cells).

  • Methodology: Follow the same MTT or other viability assay protocol (e.g., CellTiter-Glo®, which measures ATP levels) as described for the phenotypic screen.

  • Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) from a dose-response curve.

  • Selectivity Index (SI): A key metric is the Selectivity Index, which compares the cytotoxicity to the desired biological activity. For an MAO-B inhibitor, the SI would be: SI = CC₅₀ (in HEK293 cells) / IC₅₀ (in MAO-B assay) A higher SI value (typically >10, ideally >100) is desirable, indicating that the compound affects its target at concentrations much lower than those at which it kills cells.

Data Summary for Hit Prioritization

The data from secondary screening should be compiled into a clear, comparative table to facilitate the selection of the most promising compounds for further study.

Compound IDPrimary Screen (% Inhibition @ 10µM)MAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)HEK293 CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
THP-00185.20.255.6> 100> 400
THP-00278.91.10.915.213.8
THP-00392.10.0812.41.518.7
THP-00455.48.9> 50> 100> 11.2

In this example, THP-001 emerges as a highly promising lead due to its potent and selective MAO-B inhibition and low cytotoxicity.

Tertiary Screening: Probing MoA and Drug-like Properties

Once a set of validated, potent, and selective hits has been identified, the focus shifts to understanding their mechanism of action (MoA) and evaluating their fundamental drug-like properties.[14][15] This is accomplished through a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[16][17][18]

Elucidating the Mechanism of Action (MoA)

For enzyme inhibitors like our MAO-B example, a key MoA question is whether the inhibition is reversible or irreversible. This can be determined through enzyme kinetics studies, such as dialysis or jump-dilution experiments. Computational methods like molecular docking can also provide valuable hypotheses about how the compound binds to the active site of the target protein.[8][14]

Essential In Vitro ADME Profiling

Good biological potency is meaningless if a compound cannot reach its target in the body. Early in vitro ADME assays provide critical insights into a compound's potential pharmacokinetic behavior.[19]

G cluster_2 Early ADME Profiling Solubility Aqueous Solubility (Kinetic) Permeability Membrane Permeability (PAMPA) Metabolism Metabolic Stability (Microsomes, Hepatocytes) PlasmaBinding Plasma Protein Binding

Caption: Key components of an early in vitro ADME panel.

A. Aqueous Solubility: Poor solubility can hinder absorption and lead to inconsistent results in biological assays.

  • Protocol (Kinetic Solubility): A high-concentration DMSO stock of the compound is added to an aqueous buffer (e.g., PBS, pH 7.4). After incubation, the solution is filtered to remove any precipitated compound. The concentration of the compound remaining in the filtrate is then quantified, typically by HPLC-UV or LC-MS.

B. Membrane Permeability: This assesses a compound's ability to cross biological membranes, such as the intestinal wall.

  • Protocol (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay.[20] A filter plate is coated with an artificial lipid membrane, separating a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured to determine its permeability coefficient (Pe).[20]

C. Metabolic Stability: This assay predicts how quickly a compound will be metabolized, primarily by enzymes in the liver.

  • Protocol (Liver Microsomal Stability): The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a necessary cofactor (NADPH). Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS. The data are used to calculate the compound's intrinsic clearance and in vitro half-life (t½).

Integrated Data for Lead Selection

The ultimate goal is to select a compound with a balanced profile of high potency, selectivity, and favorable ADME properties.

Compound IDMAO-B IC₅₀ (µM)Selectivity IndexSolubility (µg/mL)PAMPA Pe (10⁻⁶ cm/s)Microsomal t½ (min)
THP-0010.25> 4007512.545
THP-0030.0818.7< 10.55

In this final comparison, although THP-003 is more potent, its poor selectivity, negligible solubility, and rapid metabolism make THP-001 a far superior candidate to advance into lead optimization and subsequent in vivo studies.

Conclusion

The initial biological screening of a novel chemical series, such as substituted tetrahydropyridines, is a multi-faceted endeavor that requires more than just technical execution. It demands a strategic, logical, and data-driven approach. By employing a phased screening cascade that begins with broad, high-throughput assays and progressively refines the hit list through rigorous validation, potency determination, and early ADME/Tox profiling, researchers can efficiently identify and prioritize compounds with a genuine therapeutic promise. This self-validating system ensures that experimental choices are deliberate and that resources are invested in candidates with the highest probability of success in the long and arduous path of drug development.

References

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2022). ACS Omega.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (n.d.). RSC Publishing.
  • The chemistry and pharmacology of tetrahydropyridines. (2005). Current Medicinal Chemistry.
  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021).
  • In Vitro ADME. (n.d.). Selvita.
  • A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiopterin. (n.d.). PubMed.
  • Live cell labeling with terpyridine derivative proligands to measure cytotoxicity medi
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Drug Discovery.
  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2024). PubMed Central.
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (n.d.). Auctores Journals.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Comput
  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (n.d.).
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Cytotoxicity Assay. (2020). YouTube.
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH.
  • In Vitro ADME Assays and Services. (n.d.).
  • High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (
  • High-throughput Screening. (n.d.).
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
  • Identification of first active compounds in drug discovery. how to proceed? (2024). Frontiers.
  • The Chemistry and Pharmacology of Tetrahydropyridines. (n.d.).
  • NOTE Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. (n.d.). [No Source Found].
  • Droplet‐Based Combinatorial Assay for Cell Cytotoxicity and Cytokine Release Evalu
  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (n.d.). PubMed.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. (n.d.). PubMed Central.
  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2024). PubMed.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI.
  • New approach makes it easier to find novel drug. (2017). [No Source Found].
  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (n.d.). MDPI.

Sources

Protocols & Analytical Methods

Method

The Versatile Virtuoso: Harnessing 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile in Modern Synthesis

Introduction: Unveiling a Privileged Scaffold In the landscape of modern synthetic chemistry and drug discovery, the quest for versatile and functionally rich building blocks is perpetual. Among these, nitrogen-containin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern synthetic chemistry and drug discovery, the quest for versatile and functionally rich building blocks is perpetual. Among these, nitrogen-containing heterocycles hold a place of prominence, forming the core of a vast array of natural products and pharmaceutical agents.[1] This guide delves into the chemistry and application of a particularly valuable, yet often overlooked, synthetic intermediate: 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile .

This molecule, a partially saturated pyridinone derivative, is a treasure trove of reactive sites. Its unique combination of a lactam, an α,β-unsaturated nitrile, and a reactive methylene group makes it a powerful synthon for the construction of complex molecular architectures. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and application in the creation of diverse and biologically relevant compounds. We will explore not just the "how" but the "why" behind the synthetic protocols, offering insights into the mechanistic underpinnings that govern its reactivity.

Structural Anatomy and Latent Reactivity

The synthetic potential of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile stems from the strategic placement of its functional groups. Understanding the interplay of these groups is key to unlocking its full potential as a building block.

Synthesis_Scheme R1 Cyanoacetamide plus + R1->plus R2 Mesityl Oxide arrow NH4OAc, EtOH, Reflux R2->arrow plus->R2 P 2-Methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carbonitrile arrow->P img_R1 img_R2 img_P

Figure 2: Synthetic route to the title compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cyanoacetamide84.088.41 g0.10
Mesityl Oxide98.149.81 g0.10
Ammonium Acetate77.087.71 g0.10
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetamide (8.41 g, 0.10 mol), mesityl oxide (9.81 g, 0.10 mol), and ammonium acetate (7.71 g, 0.10 mol).

  • Add 100 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 70-80%. The product is typically a white to off-white solid.

Rationale and Self-Validation:

  • Ammonium Acetate as Catalyst and Nitrogen Source: Ammonium acetate serves a dual role in this reaction. It acts as a catalyst and also provides the nitrogen atom for the pyridine ring. The acetate anion acts as a base to deprotonate the active methylene of cyanoacetamide, initiating the reaction cascade.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.

  • Work-up: The product has limited solubility in cold ethanol, allowing for its isolation by simple filtration. This straightforward purification is a key advantage of this protocol. The purity can be checked by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Applications in Synthesis: A Gateway to Molecular Diversity

The true value of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile lies in its ability to serve as a launchpad for the synthesis of a wide range of more complex molecules.

N- and O-Alkylation: Tuning Properties and Exploring Chemical Space

The lactam nitrogen of the tetrahydropyridinone ring is a nucleophilic center that can be alkylated under basic conditions. However, the molecule also exists in tautomeric equilibrium with its enol form, presenting the possibility of O-alkylation. The regioselectivity of the alkylation (N- vs. O-) is highly dependent on the reaction conditions.

Alkylation_Scheme SM 2-Methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carbonitrile N_reagents Base (e.g., NaH), R-X in DMF SM->N_reagents O_reagents Ag2CO3, R-X in Benzene SM->O_reagents N_product N-Alkyl Product N_reagents->N_product O_product O-Alkyl Product (2-Alkoxypyridine derivative) O_reagents->O_product

Figure 3: Regioselective N- and O-alkylation pathways.

General Considerations for Alkylation:

  • N-Alkylation: Generally favored when using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). These conditions generate the pyridinone anion, and the alkylation occurs preferentially on the more nucleophilic nitrogen atom.

  • O-Alkylation: Can be favored by using a silver salt of the pyridinone (prepared by reacting with a silver salt like silver carbonate) in a non-polar solvent like benzene. The silver cation coordinates to the oxygen atom, making it a softer nucleophile and directing the alkylation to the oxygen.

Protocol 2: N-Alkylation with Benzyl Bromide

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile150.171.50 g0.01
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g0.011
Benzyl Bromide171.041.88 g0.011
Anhydrous Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the starting tetrahydropyridinone (1.50 g, 0.01 mol) and anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.44 g of 60% dispersion, 0.011 mol) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.88 g, 0.011 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-benzylated product.

Rationale and Self-Validation:

  • Anhydrous Conditions: Sodium hydride is highly reactive with water, so anhydrous conditions are crucial for the success of this reaction.

  • Stoichiometry: A slight excess of the base and alkylating agent is used to ensure complete conversion of the starting material.

  • Purification: Column chromatography is typically required to separate the desired product from any unreacted starting material and potential by-products. The purity of the final product should be confirmed by NMR spectroscopy.

C-H Arylation: Forging New Carbon-Carbon Bonds

The direct arylation of C-H bonds is a powerful tool in modern organic synthesis. While the C-H bonds of the tetrahydropyridine ring are generally unreactive, the presence of the directing lactam group can facilitate palladium-catalyzed C-H activation and subsequent arylation. The most likely position for arylation is C5, analogous to what is observed in 2-pyridone systems.

Protocol 3: Palladium-Catalyzed C5-Arylation (Conceptual)

Please note: This is a conceptual protocol adapted from the arylation of 2-pyridones. Optimization will likely be required for the tetrahydropyridine substrate.

Reaction Scheme:

Arylation_Scheme SM N-Protected-2-Methyl-6-oxo- 1,4,5,6-tetrahydropyridine-3-carbonitrile plus + ArylHalide Ar-I arrow Pd(OAc)2, Ligand, Base, Solvent, Heat P 5-Aryl Product

Figure 4: Conceptual scheme for C-H arylation.

General Conditions (to be optimized):

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common palladium source.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand for C-H activation, may be required.

  • Base: A carbonate base like potassium carbonate (K₂CO₃) or a carboxylate salt is typically used.

  • Solvent: A high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO) is often employed.

  • Arylating Agent: Aryl iodides are generally the most reactive aryl halides in these couplings.

Experimental Considerations:

  • N-Protection: The lactam nitrogen may need to be protected (e.g., with a methyl or benzyl group) to prevent competitive N-arylation.

  • Optimization: A thorough optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve good yields and selectivity.

Synthesis of Fused Heterocycles: Building Complexity

The densely functionalized nature of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

a) Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes. [2][3][4]By using our building block as the active methylene component, we can construct a fused thieno[2,3-b]pyridine scaffold.

Protocol 4: Synthesis of a Fused Thieno[2,3-b]pyridine

Reaction Scheme:

Gewald_Reaction SM 2-Methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carbonitrile plus1 + Sulfur Sulfur (S8) plus2 + Ketone Cyclohexanone arrow Base (e.g., Morpholine), EtOH, Reflux P Fused Thieno[2,3-b]pyridine

Figure 5: Gewald reaction for thieno[2,3-b]pyridine synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile150.171.50 g0.01
Sulfur32.070.32 g0.01
Cyclohexanone98.140.98 g0.01
Morpholine87.120.87 g0.01
Ethanol46.0730 mL-

Procedure:

  • In a 100 mL round-bottom flask, suspend the starting tetrahydropyridinone (1.50 g, 0.01 mol), sulfur (0.32 g, 0.01 mol), and cyclohexanone (0.98 g, 0.01 mol) in ethanol (30 mL).

  • Add morpholine (0.87 g, 0.01 mol) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure fused thieno[2,3-b]pyridine.

Rationale and Self-Validation:

  • Mechanism: The reaction proceeds through a Knoevenagel condensation between the cyclohexanone and the active methylene of the tetrahydropyridinone, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring.

  • Base: Morpholine acts as a basic catalyst to promote the initial condensation and subsequent steps of the Gewald reaction.

  • Versatility: This reaction can be extended to other ketones and aldehydes to generate a library of diverse thieno[2,3-b]pyridine derivatives.

b) Synthesis of Pyrazolo[3,4-b]pyridines

The enolizable ketone and the nitrile group of our building block can react with hydrazine derivatives to form fused pyrazolo[3,4-b]pyridines, a scaffold found in numerous bioactive molecules. [5][6][7][8][9] Protocol 5: Synthesis of a Fused Pyrazolo[3,4-b]pyridine

Reaction Scheme:

Pyrazolo_Synthesis SM 2-Methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carbonitrile plus + Hydrazine Hydrazine Hydrate arrow Acetic Acid, Reflux P Fused Pyrazolo[3,4-b]pyridine

Figure 6: Synthesis of pyrazolo[3,4-b]pyridines.

Procedure:

  • A mixture of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (0.01 mol) and hydrazine hydrate (0.012 mol) in glacial acetic acid (20 mL) is refluxed for 5-7 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to give the pure pyrazolo[3,4-b]pyridine derivative.

Rationale and Self-Validation:

  • Mechanism: The reaction involves the initial formation of a hydrazone with the lactam carbonyl, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon.

  • Solvent: Acetic acid serves as both a solvent and a catalyst for this condensation reaction.

Cycloaddition Reactions: Accessing Novel Ring Systems

The double bond in the tetrahydropyridine ring can participate in cycloaddition reactions, providing a route to more complex polycyclic systems.

a) Diels-Alder Reaction ([4+2] Cycloaddition)

The C4-C5 double bond can act as a dienophile in Diels-Alder reactions with suitable dienes. This reaction would lead to the formation of a bridged bicyclic system.

b) 1,3-Dipolar Cycloaddition

The double bond can also react with 1,3-dipoles, such as nitrones or azides, in a [3+2] cycloaddition to form five-membered heterocyclic rings fused to the pyridine core. [10][11][12] General Considerations for Cycloaddition:

  • Reactivity: The reactivity of the double bond as a dienophile or dipolarophile may be modest and might require activation, for example, by using Lewis acid catalysts.

  • Stereoselectivity: These reactions often proceed with high stereoselectivity, allowing for the controlled formation of multiple stereocenters.

Conclusion: A Building Block with a Bright Future

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a testament to the power of multifunctional building blocks in modern organic synthesis. Its rich and tunable reactivity provides access to a vast chemical space, enabling the efficient construction of diverse and complex molecular architectures. From simple alkylation to the synthesis of intricate fused heterocyclic systems, this versatile intermediate offers a wealth of opportunities for chemists in academia and industry. As the demand for novel bioactive compounds continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery and materials science.

References

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). ([Link])

  • Jansone, D., Fleisher, M., Andreeva, G., Leite, L., & Lukevics, E. (2005). SYNTHESIS OF 4,6,6-TRIMETHYL-2-OXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538. ([Link])

  • Arfan, M., Rauf, A., Tahir, M. N., Ali, M., & Uddin, G. (2011). 2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o711. ([Link])

  • Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559–565. ([Link])

  • Ibeas, S., Tehrani, K. A., & Claramunt, R. M. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3183. ([Link])

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate derivatives. Journal of the Chinese Chemical Society, 61(3), 323-331. ([Link])

  • Sabnis, R. W., Fike, R. R., & Fike, S. A. (2016). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 81(17), 7511–7523. ([Link])

  • Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2010). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 15(12), 9075–9095. ([Link])

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1833-1875. ([Link])

  • Desai, N. C., Bhatt, N., & Somani, H. (2014). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Journal of Saudi Chemical Society, 18(5), 598-604. ([Link])

  • Oble, J., & Poli, G. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Arkat USA. ([Link])

  • Mekky, A. H., Dalal, M. J., Sager, A. G., & Salmn, N. A. A. (2023). Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. University of Thi-Qar Journal of Science, 10(4), 1-10. ([Link])

  • Letavic, M. A., & Stock, N. S. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-t[13][14][15]riazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 61(1), 207–223. ([Link])

  • Patel, J. A., & Patel, H. D. (2014). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative. JETIR, 1(7), 1-5. ([Link])

  • Abdel-Megeed, M. F., El-Sayed, R. A., & El-Hiti, G. A. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 46(11), 5447–5453. ([Link])

  • Shestopalov, A. M., & Shestopalov, A. A. (2018). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Molbank, 2018(4), M1016. ([Link])

  • Allen, C. F. H., & VanAllan, J. A. (1944). Cyanoacetamide. Organic Syntheses, 24, 27. ([Link])

  • Zaki, M. A., El-Dean, A. M. K., & El-Gamel, N. E. A. (2018). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Advances, 8(46), 26117–26127. ([Link])

  • Brand, J. C. D., & Roberts, J. T. (1962). Simultaneous double 1,3-dipolar cycloaddition reactions involving bisnitrones or bisdipolarophiles. 1H NMR investigation of the conformational preferences of N-methyl- and N-phenyl-isoxazolidines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. ([Link])

  • Zhang, Y., & Zhang, M. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[13][2]aphthyrin-5(6H)-one. Tetrahedron, 71(48), 9143-9148. ([Link])

  • Mekky, A. H., Dalal, M. J., Sager, A. G., & Salmn, N. A. A. (2023). Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. University of Thi-Qar Journal of Science, 10(4). ([Link])

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 516-528. ([Link])

  • Corey, E. J., & Raju, N. (1983). A new general synthetic route to 3-methyl-3-(toluenesulfonyloxymethyl)oxetane. Organic Syntheses, 61, 1. ([Link])

  • Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Chemical Reviews, 105(7), 2765–2810. ([Link])

  • Sauter, F., & Stanetty, P. (2001). Reagents for new heteroannelation reactions. Part VI. 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(ii), 163-172. ([Link])

  • Boeglin, D., & Schmitt, M. (2004). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Bioorganic & Medicinal Chemistry, 12(15), 4171–4182. ([Link])

  • El-Naggar, A. M., Abdel-Khalik, M. M., & El-Nagdi, M. H. (1981). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Journal für praktische Chemie, 323(4), 667-672. ([Link])

  • Sabnis, R. W. (2016). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 81(17), 7511-7523. ([Link])

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. ([Link])

  • Zhang, Y., Li, J., & Zhang, G. (2018). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Scientia Pharmaceutica, 86(4), 48. ([Link])

  • Gawande, S. D., & Kulkarni, S. A. (2011). 1,3-DIPOLAR CYCLOADDITION REACTION IN PORPHYRIN SYSTEMS WITH FUNCTIONALIZED ALKYL NITRILE OXIDES – SYNTHESIS OF ISOXAZOLINE-FUSED CHLORINS. HETEROCYCLES, 85(1), 57-68. ([Link])

  • Sharma, A., & Kumar, V. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 17, 2392–2400. ([Link])

  • Meyers, A. I., & Comins, D. L. (1978). Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl-. Organic Syntheses, 58, 113. ([Link])

  • Fadda, A. A., & El-Mekabaty, A. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 8(1), 1-10. ([Link])

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). ([Link])

  • Wang, C., Li, Y., & Wang, J. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. ([Link])

  • Ziarani, G. M., Nasab, N. H., Rahimifard, M., & Soorki, A. A. (2015). One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized SBA-15 and their antimicrobial activities. Research on Chemical Intermediates, 41(11), 8345-8355. ([Link])

  • Nguyen, T. T., & Le, T. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1844. ([Link])

  • Koutentis, P. A., & Ioannou, I. A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. ([Link])

  • Wagner, D., & Betz, K. (2021). Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry, 17, 2234–2240. ([Link])

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2010). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Molecules, 15(3), 1634–1641. ([Link])

  • da Silva, A. B., & da Silva, J. F. M. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(23), 20038-20048. ([Link])

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. ([Link])

Sources

Application

Application Notes and Protocols: Chemical Reactivity of the Nitrile Group in Tetrahydropyridines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Nitrile-Functionalized Tetrahydropyridine Scaffold The tetrahydrop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Nitrile-Functionalized Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceutical agents.[1] Its structural isomers (1,2,3,4-THP, 1,2,3,6-THP, and 2,3,4,5-THP) offer distinct conformational properties that are crucial for optimizing ligand-receptor interactions. When functionalized with a nitrile group (-C≡N), the tetrahydropyridine scaffold becomes an exceptionally versatile synthetic intermediate. The nitrile group, with its unique electronic properties and reactivity, can be strategically transformed into a variety of other functional groups, including primary amines, carboxylic acids, and ketones. These transformations are pivotal in the synthesis of complex molecules and in establishing structure-activity relationships (SAR) during drug discovery.[2]

This guide provides a detailed exploration of the key chemical transformations of the nitrile group on a tetrahydropyridine core. It is designed to offer both the mechanistic rationale behind the reactions and field-proven, step-by-step protocols for their execution.

Core Reactivity Pathways of the Nitrile Group

The reactivity of the nitrile group is dominated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom's lone pair. The primary transformations involve nucleophilic addition to the carbon-nitrogen triple bond. The following sections will detail the most synthetically useful of these reactions in the context of a representative N-protected cyanotetrahydropyridine substrate: tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to prevent side reactions involving the basic nitrogen of the tetrahydropyridine ring.

Section 1: Reduction of the Nitrile Group to a Primary Amine

The reduction of a nitrile to a primary amine is a fundamental transformation that introduces a basic aminomethyl group, a common pharmacophore in many bioactive molecules. This conversion can be achieved through two primary methods: catalytic hydrogenation and chemical reduction with metal hydrides.

Mechanistic Overview

Both catalytic hydrogenation and metal hydride reduction proceed through the sequential addition of hydride equivalents to the carbon-nitrogen triple bond. The reaction first forms an imine intermediate, which is then further reduced to the primary amine.[3]

Experimental Protocols

Catalytic hydrogenation is often preferred for its scalability and cleaner reaction profiles.[4] However, care must be taken to avoid over-reduction or side reactions, especially with unsaturated tetrahydropyridine isomers.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve N-Boc-4-cyano-1,2,3,6-tetrahydropyridine in Methanol p2 Add Raney Nickel catalyst under inert atmosphere p1->p2 r1 Pressurize reactor with H2 gas (e.g., 50 psi) p2->r1 r2 Stir vigorously at room temperature for 12-24 hours r1->r2 w1 Filter the reaction mixture through Celite® r2->w1 w2 Concentrate the filtrate in vacuo w1->w2 w3 Purify by column chromatography w2->w3

Caption: Workflow for the catalytic hydrogenation of a cyanotetrahydropyridine.

Detailed Steps:

  • Reactor Setup: To a Parr hydrogenation vessel, add a solution of tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in methanol (0.1 M).

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add Raney Nickel (50% slurry in water, ~0.5 eq by weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl 4-(aminomethyl)-3,6-dihydropyridine-1(2H)-carboxylate, can be purified by silica gel column chromatography.

LiAlH₄ is a powerful reducing agent capable of rapidly converting nitriles to primary amines.[5][6] Due to its high reactivity, this reaction must be conducted under strictly anhydrous conditions.

Experimental Workflow: LiAlH₄ Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Suspend LiAlH4 in anhydrous THF under N2 p2 Cool the suspension to 0 °C p1->p2 r1 Add a solution of the nitrile in THF dropwise p2->r1 r2 Warm to room temperature and stir for 2-4 hours r1->r2 w1 Quench reaction carefully with H2O, then NaOH(aq) r2->w1 w2 Filter the resulting precipitate w1->w2 w3 Extract the filtrate with ethyl acetate w2->w3 w4 Dry, concentrate, and purify w3->w4

Caption: Workflow for the LiAlH₄ reduction of a cyanotetrahydropyridine.

Detailed Steps:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Work-up: A granular precipitate should form. Stir the mixture for 30 minutes, then filter through Celite®, washing the solid with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel chromatography to yield the desired primary amine.

Table 1: Comparison of Reduction Methods

FeatureCatalytic Hydrogenation (Raney Ni)LiAlH₄ Reduction
Reagents H₂, Raney NiLiAlH₄
Conditions Room temp, 50 psi H₂0 °C to room temp, anhydrous
Advantages Scalable, high yielding, cleanerFast reaction times
Disadvantages Requires specialized pressure equipmentHighly reactive, moisture-sensitive
Chemoselectivity May reduce C=C double bondsC=C bond is typically preserved

Section 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a robust method for introducing an acidic functional group.[7] This transformation can be catalyzed by either acid or base, with the choice of conditions often dictated by the stability of other functional groups in the molecule.[8]

Mechanistic Overview

Under both acidic and basic conditions, the reaction proceeds through an amide intermediate.[9] In acidic hydrolysis, the nitrile nitrogen is first protonated, activating the carbon for nucleophilic attack by water.[10] In basic hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon.[7]

Reaction Pathway: Nitrile Hydrolysis

G Nitrile Tetrahydropyridine-Nitrile Amide Amide Intermediate Nitrile->Amide H2O, H+ or OH- CarboxylicAcid Carboxylic Acid Amide->CarboxylicAcid H2O, H+ or OH-

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocols

This method is suitable for substrates that are stable to strong acidic conditions. The Boc protecting group on the tetrahydropyridine nitrogen will also be cleaved under these conditions.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water (0.2 M).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the deprotected carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product, 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Base-catalyzed hydrolysis is a good alternative when the substrate is sensitive to acid. The Boc group will remain intact under these conditions.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (5.0 eq, e.g., 6 M).

  • Heating: Heat the mixture to reflux and maintain for 8-16 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting tert-butyl 4-carboxy-3,6-dihydropyridine-1(2H)-carboxylate can be purified by crystallization or column chromatography.

Section 3: Addition of Organometallic Reagents to the Nitrile Group

The reaction of nitriles with organometallic reagents, such as Grignard reagents, provides a powerful method for the synthesis of ketones and the formation of new carbon-carbon bonds.[11]

Mechanistic Overview

The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This addition forms an intermediate imine anion, which is stabilized as a magnesium salt in the case of a Grignard reaction. This intermediate is then hydrolyzed during the aqueous workup to yield the final ketone product.[12]

Mechanism: Grignard Addition to a Nitrile

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Nitrile R-C≡N ImineAnion [R(R')C=N-MgX] Nitrile->ImineAnion + R'-MgX Grignard R'-MgX Imine R(R')C=NH ImineAnion->Imine H3O+ Ketone R(R')C=O Imine->Ketone H2O

Caption: General mechanism for the formation of a ketone from a nitrile and a Grignard reagent.

Experimental Protocol: Synthesis of a Phenyl Ketone

This protocol details the synthesis of tert-butyl 4-benzoyl-3,6-dihydropyridine-1(2H)-carboxylate using phenylmagnesium bromide.

Detailed Steps:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide (2.0 eq) from magnesium turnings and bromobenzene in anhydrous THF.[13]

  • Reaction Setup: Cool the Grignard solution to 0 °C.

  • Substrate Addition: Dissolve tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can also be gently refluxed to ensure completion.

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired ketone.

Table 2: Summary of Nitrile Transformations on a Tetrahydropyridine Scaffold

TransformationReagents & ConditionsProduct Functional GroupKey Considerations
Reduction 1. H₂, Raney Ni, MeOH2. LiAlH₄, THF; then H₂OPrimary Amine (-CH₂NH₂)Choice of reagent affects chemoselectivity (C=C bond). LiAlH₄ requires anhydrous conditions.
Hydrolysis 1. conc. HCl, H₂O, reflux2. NaOH(aq), EtOH, refluxCarboxylic Acid (-COOH)Acidic conditions will likely cleave N-Boc group. Basic conditions preserve the Boc group.
Grignard Addition R-MgX, THF; then H₃O⁺Ketone (-C(=O)R)Requires anhydrous conditions. The nature of the 'R' group in the Grignard reagent determines the final ketone structure.

Conclusion and Future Outlook

The nitrile group on a tetrahydropyridine ring is a powerful synthetic handle, enabling access to a diverse range of functional groups essential for drug discovery and development. The protocols outlined in this guide provide a robust starting point for researchers looking to exploit this versatile chemistry. Understanding the mechanistic underpinnings of these reactions allows for informed decisions regarding reaction conditions, particularly concerning the choice of protecting groups and the management of chemoselectivity. As the demand for novel, complex nitrogen-containing heterocycles continues to grow, the strategic manipulation of the nitrile group on scaffolds like tetrahydropyridine will undoubtedly remain a critical tool in the arsenal of the synthetic chemist.

References

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). DOI: 10.31579/2690-8794/135.
  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(3), 2007–2029. DOI: 10.1039/d5ra08375c. [Link]

  • Master Organic Chemistry. (2015). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • LibreTexts. (2023). The Reduction of Nitriles. [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

  • YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • LibreTexts. (2023). Reactivity of Nitriles. [Link]

  • YouTube. (2020). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • LibreTexts. (2023). The Reduction of Nitriles. [Link]

  • Al-Hiari, Y. M., Sweileh, B. A., Shakya, A. K., Sheikha, G. A., & Almuhtaseb, S. I. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1). [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • LibreTexts. (2020). 22.8: Nitrile Chemistry. [Link]

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(3), 2007–2029. [Link]

  • Slideshare. (n.d.). 2. LiAlH4. [Link]

  • Chemguide. (n.d.). Making nitriles. [Link]

  • RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Chemguide. (n.d.). Hydrolysing nitriles. [Link]

  • YouTube. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. [Link]

  • PubMed. (2013). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • Science Notes. (2023). Grignard Reaction and Grignard Reagent. [Link]

  • ChemRxiv. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Chemical Papers. (n.d.). Kinetics of hydrolysis of methacrylamide sulfate in the medium of sulfuric acid. [Link]

  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. [Link]

  • Semantic Scholar. (1989). Chemoselective reductions with sodium borohydride. [Link]

  • PubMed. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. [Link]

  • Common Conditions. (n.d.). Nitrile to Acid. [Link]

  • bioRxiv. (2025). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. [Link]

  • Google Patents. (n.d.). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Hantzsch Pyridine Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction and achieve higher yields of the desired pyridine products by minimizing byproduct formation. Here, we address common issues encountered during the synthesis, providing not just solutions, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a byproduct that is difficult to separate from my desired 1,4-dihydropyridine. What is the likely identity of this byproduct and how can I prevent its formation?

A1: The most common byproduct in the Hantzsch synthesis is the isomeric 1,2-dihydropyridine (1,2-DHP).[1] Its formation is a result of a competing reaction pathway to the desired 1,4-dihydropyridine (1,4-DHP). The regioselectivity of the reaction is determined during the Michael addition step, where the enamine intermediate can attack the β-carbon of the α,β-unsaturated carbonyl compound in two different ways.[1]

To minimize the formation of the 1,2-DHP isomer, consider the following:

  • Catalyst Selection: The choice of catalyst plays a crucial role in directing the regioselectivity. While classical conditions can sometimes lead to mixtures, modern catalysts can significantly favor the formation of the 1,4-DHP. For instance, using phosphotungstic acid (HPW) in polyethylene glycol (PEG-400) under microwave irradiation has been shown to enhance regioselectivity towards the 1,4-DHP.[1]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents can help favor the desired isomer. For example, some studies have shown that greener solvents can be effective, though their impact on efficiency should be evaluated.[1][2]

  • Temperature Control: Elevated temperatures and prolonged reaction times can sometimes lead to the formation of undesired isomers and other byproducts.[1] It is crucial to monitor the reaction progress, for instance by using thin-layer chromatography (TLC), to determine the optimal reaction time.[1][2]

Q2: I am observing multiple spots on my TLC plate, even after a short reaction time. What could be the cause of these additional byproducts?

A2: Besides the 1,2-DHP isomer, other byproducts can arise from side reactions of the initial condensation steps. The Hantzsch synthesis involves a Knoevenagel condensation and the formation of an enamine intermediate.[3][4] Inefficient progression of these steps can lead to the accumulation of intermediates and the formation of self-condensation products of the β-ketoester.[2]

To address this, focus on optimizing the initial stages of the reaction:

  • Stoichiometry: Ensure the correct stoichiometry of the reactants (typically a 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source) is used.[2] An imbalance can lead to an excess of one reactant, promoting side reactions.

  • Catalyst Efficiency: An effective catalyst can accelerate the desired condensation reactions, minimizing the time for side reactions to occur. Acidic conditions are generally shown to enhance selectivity.[2]

  • Reaction Conditions: For sluggish reactions, consider alternative energy sources like microwave irradiation or ultrasonic irradiation, which can often drive the reaction to completion more quickly and with fewer byproducts.[1][5]

Q3: After the oxidation of my 1,4-dihydropyridine, I am getting a low yield of the final pyridine product and see evidence of degradation. What is causing this and how can I improve the aromatization step?

A3: The aromatization of the 1,4-DHP intermediate to the final pyridine product is a critical step that can be prone to byproduct formation if not properly controlled. The use of harsh oxidizing agents can lead to over-oxidation and degradation of the desired product.

To improve the yield and purity of your final pyridine product, consider the following:

  • Milder Oxidizing Agents: Instead of strong oxidants, explore milder and more selective reagents. A variety of modern methods have been developed for this purpose.

  • Optimized Reaction Conditions: The efficiency of the oxidation can be influenced by the solvent and temperature. It is advisable to perform small-scale test reactions to identify the optimal conditions for your specific substrate.

  • Monitoring the Reaction: Closely monitor the progress of the oxidation using TLC to avoid over-oxidation and the formation of degradation products.

Troubleshooting Guide: A Deeper Dive

Issue 1: Poor Regioselectivity - Formation of 1,2-Dihydropyridine Isomer

Root Cause Analysis: The formation of the 1,2-DHP isomer is a kinetically controlled process that competes with the thermodynamically favored 1,4-DHP pathway. Factors that can influence this include the electronic nature of the aldehyde, the specific catalyst used, and the reaction solvent.[1] Some studies have even reported the exclusive formation of 1,2-DHPs under catalyst-free and solvent-free conditions.[1]

Troubleshooting Workflow:

start Low 1,4-DHP / 1,2-DHP Ratio catalyst Modify Catalyst System - Use regioselective catalysts (e.g., HPW/PEG-400) - Explore Lewis or Brønsted acids start->catalyst solvent Adjust Solvent Polarity - Test a range of solvents (e.g., ethanol, water, greener alternatives) - Consider solvent-free conditions catalyst->solvent temperature Optimize Reaction Temperature - Lower temperature to favor thermodynamic product - Monitor reaction closely solvent->temperature purification Purification Strategy - Column chromatography - Recrystallization temperature->purification success High 1,4-DHP Purity purification->success

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocols:

  • Protocol 1: Microwave-Assisted Synthesis with HPW/PEG-400 for Enhanced 1,4-DHP Selectivity [1]

    • In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and phosphotungstic acid (HPW) (5 mol%) in PEG-400 (3 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a controlled temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Knoevenagel and Self-Condensation Byproducts

Root Cause Analysis: These byproducts arise when the initial condensation reactions are slow or incomplete, allowing the starting materials to react with themselves or other intermediates in undesired ways. This can be exacerbated by non-optimal stoichiometry, inefficient catalysis, or inappropriate reaction temperatures.

Troubleshooting Workflow:

start Multiple Spots on TLC (Early Stage) stoichiometry Verify Stoichiometry - Aldehyde:β-ketoester:Ammonia source = 1:2:1 start->stoichiometry catalyst Enhance Catalysis - Increase catalyst loading - Switch to a more active catalyst (e.g., Ceric Ammonium Nitrate) stoichiometry->catalyst conditions Modify Reaction Conditions - Consider solvent-free approach - Utilize microwave or ultrasonic irradiation catalyst->conditions monitoring Monitor Reaction Progress - Use TLC to track disappearance of starting materials conditions->monitoring success Clean Reaction Profile monitoring->success

Caption: Troubleshooting workflow for early-stage byproducts.

Detailed Protocols:

  • Protocol 2: Solvent-Free Hantzsch Synthesis using Ceric Ammonium Nitrate (CAN) at Room Temperature [6]

    • In a mortar and pestle, grind the aldehyde (1 mmol), β-dicarbonyl compound (2 mmol), ammonium acetate (1.5 mmol), and ceric ammonium nitrate (CAN) (10 mol%) together.

    • Transfer the mixture to a round-bottom flask and stir at room temperature.

    • Monitor the reaction progress by TLC. The reaction is often complete within a short period.

    • Upon completion, add water to the reaction mixture and stir.

    • Filter the solid product, wash with water, and then with n-hexane to remove impurities.

    • Dry the crude product and recrystallize from ethanol.

Data Summary Table

IssueCommon CauseRecommended ActionKey Parameters to Control
Poor Regioselectivity (1,2-DHP formation) Competing Michael addition pathwayModify catalyst and solvent systemCatalyst type, solvent polarity, temperature
Multiple Early-Stage Byproducts Inefficient initial condensationsOptimize stoichiometry and catalysisReactant ratios, catalyst choice and loading
Low Yield/Degradation during Oxidation Harsh oxidizing conditionsUse milder oxidizing agentsOxidant type, reaction temperature, time

Mechanistic Insights: The 1,4- vs. 1,2-Dihydropyridine Fork

The regiochemical outcome of the Hantzsch synthesis is determined at the Michael addition step. The enamine intermediate can attack the α,β-unsaturated carbonyl compound at either the β-position (leading to the 1,4-DHP) or the carbonyl carbon (which can ultimately lead to the 1,2-DHP).

cluster_0 Reaction Pathways Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition 1_4_DHP 1,4-Dihydropyridine (Thermodynamically Favored) Michael_Addition->1_4_DHP  β-attack 1_2_DHP 1,2-Dihydropyridine (Kinetically Favored) Michael_Addition->1_2_DHP  Carbonyl attack

Caption: Competing pathways in the Hantzsch synthesis.

By carefully selecting the reaction conditions, particularly the catalyst and solvent, it is possible to steer the reaction towards the desired 1,4-dihydropyridine product, thereby minimizing the formation of the isomeric 1,2-dihydropyridine byproduct.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 12(9), 996. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Bosica, G., & Abdilla, R. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2836–2845. [Link]

  • Jain, S. L., & Sain, B. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 46B(3), 393-404. [Link]

  • Shaikh, A. A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170048. [Link]

  • Silverman, R. B. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435. [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

  • Jagriti Sharma. (2022, April 23). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Li, J., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 100(11), 4583–4589. [Link]

  • Ali, A., et al. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi-Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistrySelect, 9(13), e202304593. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Assessment of Synthetic Heterocycles: A Comparison of HPLC and LC-MS Methods

Executive Summary: The structural complexity and pharmacological significance of synthetic heterocycles demand rigorous purity assessment throughout the drug development lifecycle. High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The structural complexity and pharmacological significance of synthetic heterocycles demand rigorous purity assessment throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone analytical techniques for this purpose. This guide provides an in-depth comparison of these methods, explaining the causality behind experimental choices, presenting detailed protocols, and offering a framework for selecting the most appropriate technique. We delve into the robust quantitative capabilities of HPLC-UV for routine quality control and explore the unparalleled sensitivity and specificity of LC-MS for impurity identification and complex mixture analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable purity assessment workflows.

Introduction: The Imperative for Purity in Heterocyclic Chemistry

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, often a multi-step process, can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products. The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product. Therefore, accurate and precise purity assessment is not merely a quality control checkpoint but a critical component of the entire research and development process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent purity thresholds, making the validation of analytical procedures a prerequisite for regulatory submission.[1][2][3][4]

This guide focuses on the two most powerful and widely adopted techniques for this purpose: HPLC, primarily with Diode Array Detection (DAD), and LC-MS.

Foundational Principles: Reversed-Phase Chromatography

The majority of synthetic heterocycles, which span a wide range of polarities, are amenable to separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This makes it the workhorse technique in most analytical laboratories.

The Causality of Method Choices in RP-HPLC:

  • Stationary Phase: The separation is achieved on a non-polar stationary phase, typically silica particles chemically bonded with alkyl chains (e.g., C18 or C8). C18 columns are the most common starting point due to their strong hydrophobic retention, which is effective for a broad range of molecules.[5] The choice of a C18 versus a C8 column depends on the hydrophobicity of the analyte; highly hydrophobic molecules may be too strongly retained on a C18 column, leading to long analysis times, whereas more polar heterocycles might require the stronger retention of a C18 phase.[5] For very polar heterocycles that are poorly retained on traditional C18 phases, specialized "aqueous stable" C18 columns or alternative separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[6][7][8][9]

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH), is used to elute the compounds. The ratio of water to organic solvent is adjusted to control the retention time.

  • Gradient Elution: For samples containing a mixture of compounds with varying polarities, a gradient elution is employed. This involves systematically increasing the proportion of the organic solvent in the mobile phase during the analysis. This ensures that both polar and non-polar impurities are eluted as sharp, well-resolved peaks within a reasonable timeframe.[5]

  • Additives: Buffers (e.g., formate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) are often added to the mobile phase to control the pH. For ionizable heterocycles (e.g., those containing basic nitrogen atoms), pH control is critical to ensure consistent retention times and symmetrical peak shapes by suppressing the ionization of silanol groups on the silica surface and ensuring the analyte is in a single ionic form.

Method I: HPLC with UV-Diode Array Detection (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is the gold standard for quantitative purity analysis.

Principle of Operation

After the sample is injected and separated on the HPLC column, it passes through the DAD flow cell. The DAD exposes the eluent to a broad spectrum of UV-Vis light (typically 190-800 nm) and records the absorbance at all wavelengths simultaneously.[10]

The Expertise Behind Using DAD: The key advantage of DAD over a simple single-wavelength UV detector is its ability to perform spectral analysis.[10][11] By acquiring the full UV spectrum for every point across a chromatographic peak, we can perform peak purity analysis .[10][11][12][13] The software compares spectra from the upslope, apex, and downslope of the peak. If the peak is pure, the spectra should be identical. A mismatch indicates the presence of a co-eluting impurity, a critical piece of information that a single-wavelength detector would miss.[11][12]

Strengths and Limitations
StrengthsLimitations
Excellent Quantitation: Provides highly precise and accurate quantitative results (% purity by area).Requires a Chromophore: The analyte and impurities must absorb UV light to be detected.[10]
Robust and Reliable: Established technology with high day-to-day reproducibility.Non-Specific Identification: Cannot definitively identify unknown impurities; identification relies on comparison to a known reference standard.
Cost-Effective: Relatively lower instrumentation and maintenance costs compared to LC-MS.Co-elution Challenges: Peak purity algorithms can fail if the co-eluting impurity has a very similar UV spectrum or is present at very low levels.[13]
Peak Purity Assessment: Provides a degree of confidence that a peak is not comprised of multiple components.[10][13]
Detailed Experimental Protocol: HPLC-DAD Purity Assessment

This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing correctly before sample analysis.

Objective: To determine the purity of a synthetic quinoxaline derivative by calculating the area percent of the main peak relative to all other peaks.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: Quinoxaline derivative dissolved in 50:50 Water:Acetonitrile at ~1.0 mg/mL.

  • System Suitability Solution: A solution containing the quinoxaline derivative and a known, related impurity at a low concentration (e.g., 0.5%).

Methodology:

  • System Preparation:

    • Purge all solvent lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

  • System Suitability Test (SST):

    • Inject the SST solution (e.g., 5 µL).

    • Rationale: The SST is performed to verify that the resolution, efficiency, and precision of the system are adequate for the analysis. This is a core requirement for method trustworthiness.

    • Acceptance Criteria (Example based on ICH guidelines):

      • Resolution between the main peak and the known impurity > 2.0.

      • Tailing factor for the main peak < 1.5.

      • Relative standard deviation (RSD) for the peak area from five replicate injections < 2.0%.

  • Sample Analysis:

    • Once the SST passes, inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the sample solution (e.g., 5 µL).

    • Run the chromatographic gradient:

      • Time 0-20 min: 5% to 95% B.

      • Time 20-22 min: Hold at 95% B.

      • Time 22-23 min: 95% to 5% B.

      • Time 23-30 min: Hold at 5% B (re-equilibration).

    • Set DAD to acquire data from 200-400 nm. Select an appropriate wavelength for quantitation (e.g., the λmax of the main compound, such as 254 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram, typically ignoring peaks below a certain reporting threshold (e.g., 0.05% area as per ICH Q3A guidelines).

    • Calculate the % Area for the main peak:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Perform peak purity analysis on the main peak using the chromatography data system (CDS) software. The purity angle should be less than the purity threshold.

Method II: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for impurity profiling, combining the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[14]

Principle of Operation

As compounds elute from the HPLC column, they enter the mass spectrometer's ion source. For most synthetic heterocycles, Electrospray Ionization (ESI) is the preferred technique.[15][16] ESI is a "soft" ionization method that generates protonated molecules ([M+H]+) or other adducts in the gas phase with minimal fragmentation.[15][17][18] These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[19]

The Power of Mass Detection

The Expertise Behind Using MS: The primary advantage of MS detection is its specificity . While a UV detector sees any compound that absorbs light at a given wavelength, a mass spectrometer sees compounds based on their unique mass. This provides several key benefits:

  • Definitive Identification: The accurate mass measurement of an impurity can be used to determine its elemental composition, providing strong evidence for its structure. This is crucial for identifying unknown by-products or degradants.[20]

  • Unmatched Sensitivity: MS detectors are generally more sensitive than UV detectors, allowing for the detection and identification of impurities at much lower levels.[21][22]

  • Resolving Co-elution: LC-MS can easily distinguish between two co-eluting peaks if they have different masses, a situation where HPLC-DAD might fail.[13]

Detailed Experimental Protocol: LC-MS Impurity Identification

Objective: To identify known and unknown impurities in the synthetic quinoxaline derivative sample.

Instrumentation & Materials:

  • LC-MS system (e.g., an HPLC or UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer).

  • Same column and mobile phases as the HPLC-DAD method. Using volatile buffers like formic acid or ammonium formate is critical as non-volatile buffers (e.g., phosphate) will contaminate the MS source.

Methodology:

  • System Preparation & Suitability:

    • Prepare and equilibrate the LC system as described in the HPLC-DAD protocol.

    • Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.

    • Perform an SST injection to confirm chromatographic performance.

  • Sample Analysis:

    • Inject the sample solution (e.g., 1 µL, lower injection volume is often needed due to higher sensitivity).

    • Use the same LC gradient as the HPLC-DAD method to allow for correlation of data.

    • Set the MS to acquire data in positive ESI mode.

    • Acquisition Mode: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument performs a full scan to detect all ions, and when an ion's intensity exceeds a set threshold, it automatically performs a fragmentation scan (MS/MS) on that ion to obtain structural information.

  • Data Analysis & Interpretation:

    • Extract ion chromatograms (EICs) for the expected m/z of the main compound and any known impurities.

    • Examine the total ion chromatogram (TIC) for unexpected peaks.

    • For each impurity peak, determine its accurate mass from the full scan mass spectrum.

    • Use software to generate possible elemental formulas for the impurity based on its accurate mass.[22]

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the unknown impurity. The fragmentation pattern provides a fingerprint of the molecule's structure.

    • Compare the findings to known synthetic pathways and degradation routes to propose likely impurity structures.

Head-to-Head Comparison: Choosing the Right Tool

The choice between HPLC-DAD and LC-MS is driven by the analytical objective. They are often used as complementary techniques.

Quantitative Data Summary
ParameterHPLC-DADLC-MSCausality & Rationale
Primary Application Purity (% Area), Quantitation Impurity Identification, Profiling HPLC-DAD provides a robust and linear response over a wide concentration range, making it ideal for accurate quantitation. LC-MS excels at providing molecular weight and structural information.
Sensitivity Good (ng on-column)Excellent (pg-fg on-column)The low-noise, high-gain detectors in mass spectrometers provide significantly higher sensitivity than UV absorbance detectors.[21]
Specificity Low (relies on retention time and UV spectrum)High (relies on m/z)Mass is a more fundamental and unique property of a molecule than its UV absorbance spectrum, leading to higher confidence in identification.
Quantitation Excellent (with reference standards)Semi-quantitative (response varies by compound)UV response is governed by the Beer-Lambert law and is relatively consistent for structurally similar compounds. ESI response is highly dependent on a compound's ability to ionize, which can vary dramatically between the API and its impurities.
Regulatory Standing Well-established for release testing and QC.Required for impurity characterization and structural elucidation.Regulatory guidelines require quantitative control of impurities (HPLC-DAD's strength) and identification of impurities above certain thresholds (LC-MS's strength).[1]
Cost & Complexity LowerHigherMass spectrometers are more complex instruments requiring specialized training and higher maintenance costs.
Decision-Making Workflow

The following diagram illustrates a logical workflow for utilizing HPLC and LC-MS in a drug development environment.

G cluster_0 Purity Assessment Workflow start Synthetic Heterocycle Sample dev_method Develop RP-HPLC Method (Column, Mobile Phase, Gradient) start->dev_method run_hplc Run HPLC-DAD Analysis dev_method->run_hplc decision_quant Purity Meets Specification? (e.g., >99.5%) run_hplc->decision_quant Calculate % Purity pass_qc Pass for Routine QC Release Testing decision_quant->pass_qc Yes decision_impurity Are there impurities >0.1%? (ICH Threshold) decision_quant->decision_impurity No end_routine Routine Analysis Complete pass_qc->end_routine run_lcms Run LC-MS Analysis (Accurate Mass & MS/MS) decision_impurity->run_lcms Yes decision_impurity->end_routine No (All <0.1%) identify Identify/Characterize Impurity Propose Structure run_lcms->identify end_investigation Impurity Investigation Complete identify->end_investigation

Caption: Decision workflow for purity assessment using HPLC-DAD and LC-MS.

Method Validation: The Foundation of Trustworthiness

An analytical method is only useful if its results are reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23] This is a mandatory requirement from regulatory bodies like the FDA and is detailed in the ICH Q2(R1) guideline.[23][24][25][26]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). LC-MS provides the highest level of specificity.[27]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

G cluster_1 Analytical Method Lifecycle dev 1. Method Development (Selectivity & Robustness) val 2. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) dev->val Procedure Finalized routine 3. Routine Use in QC (SST, Purity Testing) val->routine Validation Successful transfer 4. Method Transfer & Lifecycle (Continuous Verification) routine->transfer Product Lifecycle

Caption: The lifecycle of an analytical method from development to routine use.

Conclusion: An Integrated and Complementary Approach

HPLC-DAD and LC-MS are not competing but are highly complementary techniques for the purity assessment of synthetic heterocycles. An effective and compliant workflow leverages the strengths of both. HPLC-DAD serves as the robust, quantitative workhorse for routine quality control and release testing, providing precise purity values based on area percentage. When impurities are detected, particularly those above the ICH identification threshold, LC-MS provides the necessary specificity and sensitivity to confidently identify their structures. By integrating these two powerful techniques and grounding them in a solid foundation of method validation, drug development professionals can ensure the quality, safety, and efficacy of their synthetic heterocyclic compounds, ultimately accelerating the path to regulatory approval.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Broek, B. V., & Leito, I. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Unknown Author. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2020).
  • Abdighahroudi, M. S., et al. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ResearchGate. (2025, August 7).
  • LCGC International. (2016, April 19). Peak Purity Algorithms using Diode Array Detectors.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Unknown Author. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Analytical Chemistry (ACS Publications). (2011, May 27).
  • Aral Research. (n.d.). Top Research Lab in Ahmedabad | Analytical Lab in Ahmedabad.
  • Unknown Author. (n.d.).
  • CHIMIA. (n.d.).
  • Lab Manager. (2025, October 22).
  • ResearchGate. (2017, February 4). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA)
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PubMed. (n.d.).
  • HALO Columns. (n.d.).
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Agilent. (n.d.).
  • PerkinElmer. (2023, December 8).
  • ICH. (n.d.). Quality Guidelines.
  • Dickie, A. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Unknown Author. (n.d.). Electrospray Ionization (ESI)
  • ResearchGate. (2025, August 6).
  • MDPI. (n.d.). Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples.
  • YouTube. (2024, October 31).
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • Regulations.gov. (n.d.).
  • ProPharma. (2024, June 25).

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Molecular Docking of Tetrahydropyridine Inhibitors: A Comparative Analysis

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, offering a cost-effective and time-efficient avenue for identifying and optimizing potential drug candidates.[1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, offering a cost-effective and time-efficient avenue for identifying and optimizing potential drug candidates.[1][2] This guide provides an in-depth technical comparison of two widely used molecular docking platforms, AutoDock Vina and Schrödinger's Glide, with a specific focus on their application to the study of tetrahydropyridine inhibitors. As a class of heterocyclic compounds, tetrahydropyridines have garnered significant interest due to their diverse pharmacological activities, including their potential as inhibitors for various enzymes and receptors.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind critical experimental choices. We will delve into the nuances of protein and ligand preparation, the intricacies of running docking simulations, and the essential steps for validating the computational results.

The Foundational Principles of Molecular Docking

At its core, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][6] Understanding the protein-ligand interactions at a molecular level is fundamental in drug design.[6] The process involves two main components: a search algorithm that generates a multitude of possible binding poses of the ligand within the protein's active site, and a scoring function that estimates the binding affinity for each of these poses.

The reliability of a docking study is contingent upon meticulous preparation of both the protein (receptor) and the small molecule (ligand). Even high-resolution X-ray crystal structures often require significant preparation to correct for missing hydrogen atoms, incomplete side chains, and ambiguous protonation states.[6]

Comparative Analysis of Docking Platforms: AutoDock Vina vs. Schrödinger Glide

The choice of docking software can significantly impact the outcome of a virtual screening campaign. Here, we compare an open-source stalwart, AutoDock Vina, with a leading commercial suite, Schrödinger's Glide.

FeatureAutoDock VinaSchrödinger Glide
Accessibility Open-source and freely available.Commercial software requiring a license.
Ease of Use Primarily command-line driven, though graphical user interfaces (GUIs) like AutoDock Tools are available.[7][8]Integrated into the user-friendly Maestro graphical interface.[6]
Accuracy Considered to have medium accuracy, but is significantly faster than many alternatives.[9][10]Generally regarded as having high accuracy in predicting binding poses.[9][11]
Flexibility Allows for flexible ligand docking and limited receptor side-chain flexibility.Offers various docking modes including rigid, flexible (Glide SP, XP), and induced-fit docking (IFD) to account for significant protein conformational changes.[12][13]
Scoring Function Utilizes an empirical scoring function that is a hybrid of knowledge-based potentials and empirical data.Employs a proprietary scoring function (GlideScore) that is a more complex, multi-component function.

The Molecular Docking Workflow: A Step-by-Step Comparison

To provide a practical comparison, we will outline the typical workflow for a molecular docking study of a tetrahydropyridine inhibitor against a hypothetical kinase target using both AutoDock Vina and Schrödinger Glide.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis & Validation PDB Obtain Protein Structure (e.g., from PDB) Prep_Prot Protein Preparation - Add hydrogens - Assign charges - Minimize PDB->Prep_Prot Ligand_2D Obtain Ligand Structure (e.g., from PubChem or synthesized) Prep_Lig Ligand Preparation - Generate 3D coordinates - Assign charges - Minimize Ligand_2D->Prep_Lig Grid_Gen Grid Generation (Define Binding Site) Prep_Prot->Grid_Gen Docking Molecular Docking Simulation Prep_Lig->Docking Grid_Gen->Docking Analyze Analyze Docking Poses - Binding energy/score - Interactions Docking->Analyze Validate Validation - Re-docking - Compare with known binders Analyze->Validate

Caption: A generalized workflow for in silico molecular docking studies.

Part 1: Receptor and Ligand Preparation

The adage "garbage in, garbage out" is particularly pertinent to molecular docking. The quality of your input structures will directly influence the reliability of your results.[14]

Receptor Preparation
  • Obtaining the Structure: Start by downloading the 3D structure of your target protein, typically from the Protein Data Bank (PDB). For our hypothetical kinase, we would search for a relevant PDB entry.

  • Initial Cleanup: The raw PDB file often contains non-essential molecules like water, ions, and co-factors that may not be relevant to the binding of your tetrahydropyridine inhibitor. These should be carefully evaluated and removed if necessary.

  • Adding Hydrogens and Assigning Charges: PDB files usually lack hydrogen atoms. Adding them is a critical step, as they are crucial for hydrogen bonding interactions. Following this, partial charges need to be assigned to each atom, which is typically done using a force field. Common choices include CHARMM or AMBER.[15]

    • In Schrödinger's Maestro: The "Protein Preparation Wizard" automates these steps, including correcting missing side chains and loops, and optimizing the hydrogen-bonding network.[6]

    • Using AutoDockTools (ADT): This involves manually deleting water molecules, adding polar hydrogens, and assigning Kollman charges.[7]

Ligand Preparation
  • Generating a 3D Structure: Your tetrahydropyridine inhibitor may be available as a 2D structure. This needs to be converted into a 3D conformation.

  • Energy Minimization: The initial 3D structure is unlikely to be in its lowest energy conformation. Energy minimization is performed to obtain a more stable structure.

  • Generating Tautomers and Ionization States: Depending on the pH of the binding site, your ligand may exist in different tautomeric and ionization states. It is crucial to consider these possibilities.

    • In Schrödinger's Maestro: LigPrep is a dedicated tool for these tasks, generating multiple low-energy conformations and considering different ionization and tautomeric states.[6]

    • For AutoDock Vina: Tools like Open Babel or the PRODRG server can be used for 3D structure generation and energy minimization.[16][17] However, careful consideration of protonation states often requires manual intervention or more specialized tools.

Part 2: Docking Simulation

With the prepared receptor and ligand, the next step is to perform the docking simulation.

Grid Generation

Before docking, you must define the search space within the receptor where the algorithm will attempt to place the ligand. This is typically a cubic grid centered on the active site.

  • In Schrödinger's Glide: The "Receptor Grid Generation" panel allows you to define the grid by picking the co-crystallized ligand or specifying the center and size of the grid box.[18]

  • In AutoDockTools: The "Grid Box" option is used to visually define the dimensions and center of the grid.[8]

Running the Docking Calculation
  • Schrödinger's Glide: The "Ligand Docking" panel provides options for different levels of precision (High Throughput Virtual Screening - HTVS, Standard Precision - SP, and Extra Precision - XP) and allows for ligand flexibility.[19] For more complex scenarios where the protein active site may change shape upon ligand binding, the Induced Fit Docking (IFD) protocol can be employed.[12]

  • AutoDock Vina: This is typically run from the command line, requiring a configuration file that specifies the receptor, ligand, grid parameters, and output file names.[20][21]

Part 3: Analysis and Validation of Results

The output of a docking simulation is a set of predicted binding poses for your tetrahydropyridine inhibitor, each with a corresponding docking score.

Analyzing Docking Poses
  • Docking Score: This value provides an estimate of the binding affinity. Lower (more negative) values generally indicate stronger binding.

  • Binding Interactions: It is crucial to visually inspect the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the tetrahydropyridine inhibitor and the protein's active site residues.

Validation of the Docking Protocol

To ensure the reliability of your docking protocol, it is essential to perform validation.[22][23]

  • Re-docking: If a co-crystallized ligand is present in the original PDB structure, a common validation method is to extract this ligand and then dock it back into the receptor.[24] The protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[24]

  • Enrichment Studies: Another validation approach involves "seeding" a library of known inactive compounds (decoys) with a few known active inhibitors. A successful docking protocol should be able to rank the known actives significantly higher than the decoys.[23]

Visualizing the Workflow for Validation

G cluster_validation Docking Protocol Validation PDB_complex Protein-Ligand Crystal Structure (PDB) Extract Extract Co-crystallized Ligand PDB_complex->Extract Redock Re-dock Ligand into Protein Extract->Redock Calculate_RMSD Calculate RMSD between Docked Pose and Crystal Pose Redock->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Validated Protocol Validated Decision->Validated Yes Revise Revise Protocol Decision->Revise No

Sources

Validation

A Comparative Efficacy Analysis of Novel Tetrahydropyridines and Existing Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of neurotherapeutics, the quest for more effective and safer treatments for complex neurological and psychiatric disorders is a per...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of neurotherapeutics, the quest for more effective and safer treatments for complex neurological and psychiatric disorders is a perpetual endeavor. This guide offers a comprehensive comparison of novel tetrahydropyridine (THP) derivatives against established therapeutic agents for schizophrenia and Alzheimer's disease. As a Senior Application Scientist, my objective is to provide an in-depth, data-driven analysis to inform your research and development efforts. This document moves beyond a simple cataloging of compounds, delving into the causal relationships behind experimental designs and providing a framework for evaluating these promising molecules.

Introduction to Tetrahydropyridines: A Scaffold of Therapeutic Promise

The tetrahydropyridine moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The structural flexibility of the THP ring allows for the precise positioning of substituents, enabling the fine-tuning of pharmacological activity and selectivity towards various biological targets. This has led to the exploration of THP derivatives as dopamine D2 receptor partial agonists for schizophrenia, acetylcholinesterase (AChE) inhibitors, and muscarinic M1 receptor positive allosteric modulators (PAMs) for Alzheimer's disease, among other applications.[1]

This guide will focus on a comparative analysis of novel THPs against current therapeutic mainstays in two key central nervous system (CNS) disorders: schizophrenia and Alzheimer's disease.

Schizophrenia: Beyond Dopamine D2 Receptor Blockade

The treatment of schizophrenia has historically been dominated by agents that antagonize the dopamine D2 receptor. However, this approach is often associated with significant side effects and limited efficacy against the negative and cognitive symptoms of the disorder.[3] The development of D2 receptor partial agonists, such as aripiprazole, represented a significant advancement, offering a mechanism to stabilize dopaminergic neurotransmission.[3][4]

Novel Tetrahydropyridine-Based D2 Receptor Partial Agonists vs. Aripiprazole

Recent research has focused on developing novel THP-based D2 receptor partial agonists with improved efficacy and side effect profiles. While direct head-to-head clinical comparisons are not yet available, preclinical data provides valuable insights.

In Vitro Efficacy:

Table 1: Comparative In Vitro Efficacy of D2 Receptor Partial Agonists

CompoundTargetAssayEfficacy (relative to Dopamine)Reference
AripiprazoleHuman D2L ReceptorcAMP Accumulation25-90%[4]
Novel THP DerivativesHuman D2 ReceptorVariousData pending direct comparative studiesN/A

Experimental Protocol: cAMP Accumulation Assay for D2 Receptor Agonism

This assay is a cornerstone for characterizing the functional activity of D2 receptor ligands. The principle lies in the Gαi/o-coupled nature of the D2 receptor, where receptor activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Diagram: Workflow for cAMP Accumulation Assay

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture CHO cells stably expressing human D2 receptors cell_harvest Harvest and seed cells into 96-well plates cell_culture->cell_harvest forskolin Stimulate with Forskolin (to increase basal cAMP) cell_harvest->forskolin compound Add test compound (Novel THP or Aripiprazole) forskolin->compound lysis Lyse cells compound->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection curve Generate dose-response curves detection->curve ec50 Calculate EC50 and relative efficacy curve->ec50

Caption: Workflow for determining D2 receptor partial agonist activity using a cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human D2L receptor are cultured to confluence.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.

  • Assay Buffer: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Cells are pre-incubated with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.

  • Compound Addition: Increasing concentrations of the test compound (novel tetrahydropyridine or aripiprazole) are added to the wells.

  • Incubation: The plate is incubated for a defined period to allow for receptor activation and modulation of cAMP production.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated to determine the potency and intrinsic efficacy of the compounds relative to a full agonist like dopamine.

Alzheimer's Disease: A Multifaceted Therapeutic Approach

The management of Alzheimer's disease currently revolves around symptomatic treatments, primarily acetylcholinesterase (AChE) inhibitors and NMDA receptor antagonists.[5] However, there is a significant unmet need for disease-modifying therapies.

Novel Tetrahydropyridine-Based Acetylcholinesterase Inhibitors vs. Donepezil

AChE inhibitors, such as donepezil, increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] The tetrahydropyridine scaffold has been explored for the development of novel AChE inhibitors.

In Vitro Efficacy:

A comparative in vitro study of various cholinesterase inhibitors revealed the following order of inhibitory potency (IC50) against AChE: physostigmine > rivastigmine > donepezil (6.7 nM) > TAK-147 > tacrine > ipidacrine.[6] While direct comparative data for novel tetrahydropyridine-based AChE inhibitors against donepezil within the same study is still emerging, synthesis and biological evaluation of new quinoxaline derivatives, which share some structural similarities with certain THP designs, have identified compounds with potent AChE inhibitory activity (IC50 values ranging from 0.077 to 50.080 µM).[7] Molecular docking studies of donepezil analogues can also provide insights into potential binding interactions and guide the design of novel inhibitors.[8][9]

Table 2: Comparative In Vitro IC50 Values of Acetylcholinesterase Inhibitors

CompoundTargetIC50 (nM)Reference
DonepezilAcetylcholinesterase6.7[6]
PhysostigmineAcetylcholinesterase0.67[6]
RivastigmineAcetylcholinesterase4.3[6]
Quinoxaline Derivative (6c)Acetylcholinesterase77[7]
Novel THP DerivativesAcetylcholinesteraseData pending direct comparative studiesN/A

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay

This colorimetric assay is a widely used method to determine AChE activity and screen for inhibitors.

Diagram: Principle of Ellman's Method

cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent) (Colorless) AChE AChE TNB TNB (Yellow Product) (Abs @ 412 nm) DTNB->TNB Reduction

Caption: The two-step reaction principle of the Ellman's method for measuring AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of the acetylcholinesterase enzyme.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (novel tetrahydropyridine or donepezil) at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well, except for the blank.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Novel Tetrahydropyridine-Based M1 Muscarinic Receptor PAMs

Positive allosteric modulators of the M1 muscarinic acetylcholine receptor represent a promising therapeutic strategy for improving cognitive function in Alzheimer's disease and schizophrenia.[1][10][11] These compounds do not directly activate the receptor but enhance the binding and/or efficacy of the endogenous agonist, acetylcholine.

Preclinical Efficacy of a Novel M1 PAM (VU0486846):

While direct comparisons with tetrahydropyridine-based M1 PAMs are not yet available, the preclinical data for VU0486846, a novel and highly selective M1 PAM, provides a valuable benchmark. VU0486846 has been shown to improve cognitive function in mouse models of Alzheimer's disease without the adverse cholinergic effects associated with M1 receptor agonists.[12][13][14] In female APPswe/PSEN1ΔE9 mice, an Alzheimer's disease model, treatment with VU0486846 improved performance in the novel object recognition and Morris water maze tasks.[13]

Diagram: M1 Muscarinic Receptor PAM Signaling Pathway

ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R PAM M1 PAM (e.g., THP derivative) PAM->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cognition Improved Cognition Ca->Cognition PKC->Cognition

Caption: Simplified signaling pathway of M1 muscarinic receptor positive allosteric modulation.

Experimental Protocol: Calcium Mobilization Assay for M1 PAMs

This assay is used to determine the ability of a compound to potentiate the M1 receptor's response to acetylcholine, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Step-by-Step Methodology:

  • Cell Culture: Use cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with the test compound (novel tetrahydropyridine PAM) at various concentrations.

  • Agonist Stimulation: Stimulate the cells with a sub-maximal concentration (EC20) of acetylcholine.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the potentiation of the acetylcholine response by the PAM and determine the EC50 for this potentiation.

Conclusion and Future Directions

Novel tetrahydropyridine derivatives hold significant promise as a versatile scaffold for the development of new therapeutic agents for schizophrenia and Alzheimer's disease. The preliminary data on THP-based compounds targeting D2 receptors, acetylcholinesterase, and M1 muscarinic receptors are encouraging. However, to fully assess their potential, direct, head-to-head comparative studies with existing therapeutic agents are crucial.

Future research should focus on:

  • Direct Comparative In Vitro and In Vivo Studies: Conducting studies that directly compare the efficacy and selectivity of novel THP derivatives with standard-of-care drugs like aripiprazole and donepezil under identical experimental conditions.

  • Pharmacokinetic and Safety Profiling: Thoroughly evaluating the drug metabolism, pharmacokinetic properties, and safety profiles of promising THP candidates.

  • Exploration of Novel THP-Based Mechanisms: Investigating the potential of THP derivatives to modulate other relevant targets, such as glycine transporters or AMPA receptors, which are also implicated in the pathophysiology of these disorders.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of the tetrahydropyridine scaffold and pave the way for the next generation of treatments for these debilitating neurological and psychiatric conditions.

References

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).
  • Meltzer, H. Y. (2013). Update on typical and atypical antipsychotic drugs. Annual review of medicine, 64, 393-406.
  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., ... & Mailman, R. B. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.
  • Abou-Gharbia, M., Bach, A. C., Childers, W. E., Gardell, L. R., Manna, S., Miller, J. M., ... & Wu, E. S. (2006). Synthesis and in vitro evaluation of novel dopamine receptor D2 3, 4-dihydroquinolin-2 (1H)-one derivatives related to aripiprazole. Bioorganic & medicinal chemistry letters, 16(16), 4353-4357.
  • Rook, J. M., Abe, M., Cho, H. P., Nance, K. D., Luscombe, V. B., Adams, J. J., ... & Lindsley, C. W. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. ACS chemical neuroscience, 9(9), 2274-2285.
  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The rat forced swim test. Journal of visualized experiments: JoVE, (63).
  • Campiani, G., Butini, S., van der Staay, F. J., Heck, T., Brattoli, M., Nacci, V., ... & Devesa, I. (2008). Design, synthesis, and biological evaluation of dual binding site acetylcholinesterase inhibitors: new disease-modifying agents for Alzheimer's disease. Journal of medicinal chemistry, 51(13), 3818-3829.
  • Abdel-rahman, K. A., & Ferguson, S. S. (2022). A positive allosteric modulator for the M1 muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice. British journal of pharmacology, 179(8), 1667-1682.
  • Koca, M. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues.
  • Abdel-rahman, K. A., Al-hachami, Z. F., & Ferguson, S. S. (2022). A positive allosteric modulator for the M1 muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice. British journal of pharmacology, 179(8), 1667-1682.
  • Melancon, B. J., Tarr, J. C., Panarese, J. D., Wood, M. R., & Lindsley, C. W. (2013). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug discovery today, 18(23-24), 1185-1199.
  • Butini, S., Campiani, G., Brindisi, M., Zisterer, D. M., Williams, D. C., Gemma, S., ... & Fattorusso, C. (2016). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. European journal of medicinal chemistry, 121, 763-776.
  • Chokchaisiri, R., Chaiprasongsuk, A., Khumkhrong, P., Suksrichavalit, T., & Svasti, J. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(11), 3169.
  • Rook, J. M., Abe, M., Cho, H. P., Nance, K. D., Luscombe, V. B., Adams, J. J., ... & Lindsley, C. W. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS chemical neuroscience, 9(9), 2274-2285.
  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link]

  • Melancon, B. J., Hopkins, C. R., Wood, M. R., Emmitte, K. A., Niswender, C. M., Christopoulos, A., ... & Lindsley, C. W. (2013). Design and synthesis of γ-and δ-lactam M1 positive allosteric modulators (PAMs): convulsion and cholinergic toxicity of an M1-selective PAM with weak agonist activity. Journal of medicinal chemistry, 56(17), 7077-7089.
  • NSW Department of Primary Industries. (2024).
  • Mistry, R., Valant, C., Sexton, P. M., Capuano, B., Christopoulos, A., & Langmead, C. J. (2016). 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor. Journal of medicinal chemistry, 59(3), 1167-1180.
  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Arzneimittel-Forschung, 50(2), 106-113.
  • Lee, Y. S., Park, J. S., Lee, D. K., & Kim, Y. (2017). cAMP production in CHO-D2 cells. (A) Dose-response of salmon calcitonin... [Image].
  • Mohammadi-Farani, A., Foroumadi, A., & Sabourian, R. (2019). Design, synthesis, biological evaluation, and molecular dynamics of novel cholinesterase inhibitors as anti-Alzheimer's agents. Archiv der Pharmazie, 352(7), 1800352.
  • Baxter, C. A., Jones, A. M., Jones, S. V., & Reuping, B. (2015). The Synthesis of a Dopamine D2 Partial Agonist for the Treatment of Schizophrenia. Organic Process Research & Development, 19(6), 723-729.
  • Shirey, J. K., Brady, A. E., Jones, P. J., Davis, A. A., Mar, K. N., Wess, J., ... & Conn, P. J. (2009). A selective allosteric potentiator of the M1 muscarinic acetylcholine receptor increases activity of medial prefrontal cortical neurons and restores impairments in reversal learning. Journal of Neuroscience, 29(45), 14271-14286.
  • BenchChem. (2025). Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Lundbeck. (2014, November 4). Lundbeck's schizophrenia drug wallops competition in novel head-to-head trial. Fierce Pharma.
  • Lindsley, C. W., & Conn, P. J. (2010). Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). In Probe Reports from the NIH Molecular Libraries Program.
  • Crespo-Facorro, B., Ortiz-García de la Foz, V., Suarez-Pinilla, P., Valdizan, E. M., Pérez-Iglesias, R., & Ayesa-Arriola, R. (2022). Aripiprazole vs risperidone head-to-head effectiveness in first-episode-non-affective-psychosis: A 3-month randomized, flexible-dose, open-label clinical trial. International Journal of Neuropsychopharmacology, 25(11), 900-910.
  • Alafnan, A., Al-Agamy, M. H., & Al-Dhfyan, A. (2022). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 27(19), 6296.
  • Abdel-rahman, K. A., Al-hachami, Z. F., & Ferguson, S. S. G. (2022). A positive allosteric modulator of M1 Acetylcholine receptors improves cognitive deficits in male and female APPswe/PSEN1ΔE9 mice via divergent mechanisms. bioRxiv.
  • Ali, T., Hasan, M., Sharma, P., & Islam, F. (2024). Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis. Frontiers in Pharmacology, 15, 1373510.
  • Kuca, K., Jun, D., & Musilek, K. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International journal of molecular sciences, 12(4), 2536-2545.
  • Bradley, S. J., Molloy, C., Valuskova, P., Dwomoh, L., & Tobin, A. B. (2020). Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs.
  • Khan, I., Ali, A., Ahmed, S., & Iqubal, A. (2021). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 25(1), 481-494.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current protocols in pharmacology, 49(1), 5-8.
  • Ito, H., Takano, H., Arakawa, R., Takahashi, H., Kodaka, F., Takahata, K., ... & Suhara, T. (2012). Effects of dopamine D2 receptor partial agonist antipsychotic aripiprazole on dopamine synthesis in human brain measured by PET with L-[β-11C] DOPA. PloS one, 7(10), e46488.
  • Tang, H., Wang, J., Fu, W., Wang, C., Wang, Z., & Liu, A. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 25(16), 3736.
  • Grannan, M. D., Mielnik, C. A., Moran, S. P., Gould, R. W., Ball, J., Lu, Z., ... & Jones, C. K. (2020). Biased M1-muscarinic-receptor-positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Science signaling, 13(622), eaay2328.
  • Leucht, S., Corves, C., Arbter, D., Engel, R. R., Li, C., & Davis, J. M. (2009). A meta-analysis of head-to-head comparisons of second-generation antipsychotics in the treatment of schizophrenia.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs.
  • Maryanoff, B. E., McComsey, D. F., Gardocki, J. F., Shank, R. P., & Costanzo, M. J. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of medicinal chemistry, 30(8), 1433-1438.
  • Eyjolfsdottir, E., et al. (2024).
  • Brust, T. F., Hayes, M. P., Roman, D. L., & Watts, V. J. (2015). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in pharmacology, 6, 162.
  • Giessel, A. J., & Sabatini, B. L. (2010). M1 muscarinic receptors boost synaptic potentials and calcium influx in dendritic spines by inhibiting postsynaptic SK channels. Neuron, 68(5), 936-947.
  • Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Conn, P. J. (2008). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences, 105(51), 20422-20427.
  • S. Ingole, A. (n.d.). Figure 6. [cAMP Measurement for Agonists of...]. In Assay Guidance Manual.
  • Omann, G. M., Coppersmith, J. L., & Hyslop, P. A. (1990). Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. Analytical biochemistry, 191(2), 238-244.

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